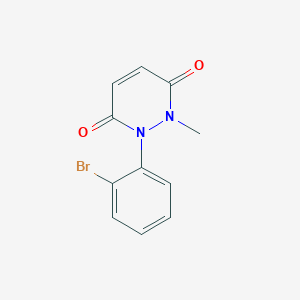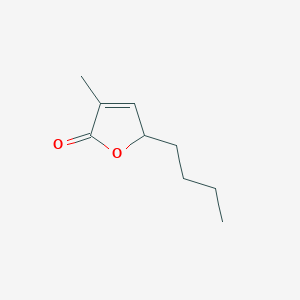
Hepta-4,5-dien-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-4,5-dien-2-OL is an organic compound with the molecular formula C₇H₁₂O. It is a type of alcohol characterized by the presence of a hepta-diene structure, which includes two double bonds at the 4th and 5th positions and a hydroxyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hepta-4,5-dien-2-OL can be synthesized through various methods. One common approach involves the use of allenes as starting materials. For instance, the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes can be employed to produce chiral cyclic ethers, which can then be transformed into this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts and specific reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hepta-4,5-dien-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Hepta-4,5-dien-2-one.
Reduction: Heptane-2-ol.
Substitution: 2-Chlorohepta-4,5-diene.
Wissenschaftliche Forschungsanwendungen
Hepta-4,5-dien-2-OL has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It can be used in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hepta-4,5-dien-2-OL involves its interaction with molecular targets through its hydroxyl group and double bonds. These interactions can lead to various chemical transformations, such as the formation of enones and conjugated dienes. The compound can form complexes with metals like rhodium, which can catalyze rearrangements and other reactions .
Eigenschaften
CAS-Nummer |
56037-82-2 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
InChI |
InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h3,5,7-8H,6H2,1-2H3 |
InChI-Schlüssel |
JUYHNXIOYFTQBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C=CCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



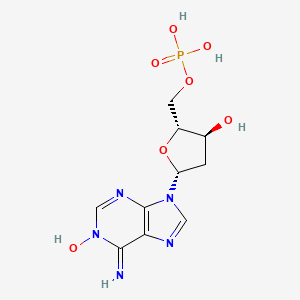
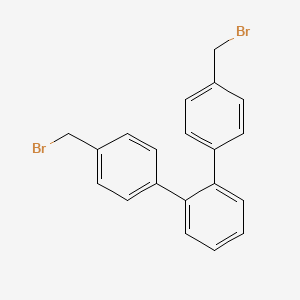
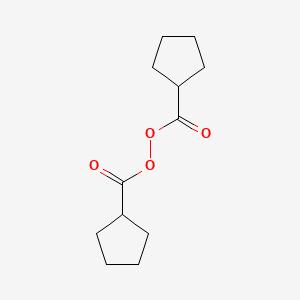
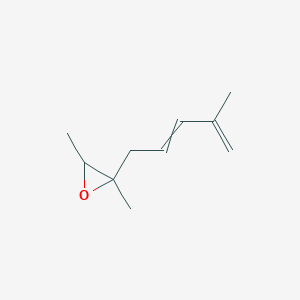
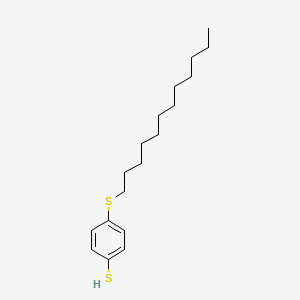
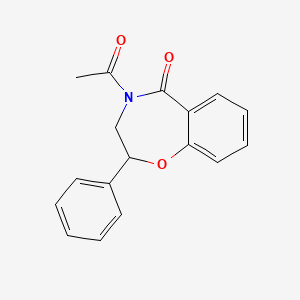
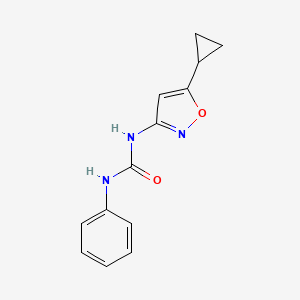
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
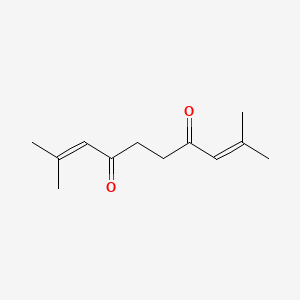
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
